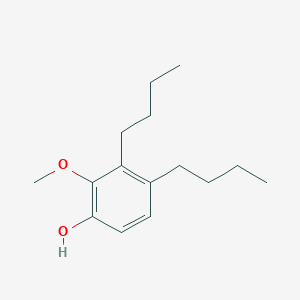

3,4-Dibutyl-2-methoxyphenol

Description

Structure

3D Structure

Properties

CAS No. |

82321-68-4 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

3,4-dibutyl-2-methoxyphenol |

InChI |

InChI=1S/C15H24O2/c1-4-6-8-12-10-11-14(16)15(17-3)13(12)9-7-5-2/h10-11,16H,4-9H2,1-3H3 |

InChI Key |

ZOKVOSXPRAROLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=C(C=C1)O)OC)CCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dibutyl 2 Methoxyphenol

Regioselective Functionalization of Phenolic Precursors

The foundation for the synthesis of 3,4-Dibutyl-2-methoxyphenol lies in the ability to selectively functionalize a phenolic starting material. Guaiacol (B22219) (2-methoxyphenol) often serves as a key precursor in the synthesis of its derivatives. nih.govuobaghdad.edu.iqnih.gov

Ortho-Alkylation and Control of Butyl Chain Introduction

The introduction of alkyl groups, such as butyl chains, at specific positions on a phenol (B47542) ring is a critical step. Friedel-Crafts alkylation is a classic method for this transformation, but it often suffers from a lack of regioselectivity, leading to mixtures of ortho, para, and polyalkylated products. diva-portal.orglibretexts.org The ratio of these products can be influenced by the choice of catalyst and reaction conditions. researchgate.net For instance, the use of solid acid catalysts like Amberlyst-15 has been shown to favor C-alkylation over O-alkylation in the reaction of guaiacol with cyclohexene. acs.orgias.ac.in

To achieve the desired 3,4-dibutyl substitution pattern on a 2-methoxyphenol core, a multi-step approach is typically necessary. This might involve:

Initial Para-Alkylation: Directing the first butyl group to the position para to the hydroxyl group.

Subsequent Ortho-Alkylation: Introducing the second butyl group ortho to the hydroxyl group.

Controlling the regioselectivity of the second alkylation can be challenging due to the directing effects of both the hydroxyl and methoxy (B1213986) groups. The use of bulky alkylating agents or specific catalysts can help steer the substitution to the desired position. google.comgoogle.com For example, using aluminum thiophenoxide as a catalyst can direct the alkylation of phenols to the ortho position. google.com

Table 1: Factors Influencing Regioselectivity in Phenol Alkylation

| Factor | Influence on Regioselectivity | Example |

| Catalyst | Can favor ortho or para substitution. researchgate.net | Aluminum phenoxide can favor ortho-alkylation. google.com |

| Alkylating Agent | Steric bulk can influence the position of attack. | Bulky olefins may favor para-alkylation. researchgate.net |

| Temperature | Can affect the ortho/para product ratio. acs.orgias.ac.in | Higher temperatures may favor different isomers. |

| Solvent | Can influence catalyst activity and substrate solubility. | --- |

Directed Ortho Metalation (DoM) Strategies for Methoxy-Phenol Synthesis

Directed ortho metalation (DoM) offers a powerful and highly regioselective method for functionalizing aromatic rings. wikipedia.orgnih.gov This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with an electrophile to introduce a desired substituent with high precision.

For the synthesis of a 3,4-disubstituted-2-methoxyphenol, the methoxy group itself can act as a directing group. uwindsor.ca However, the phenolic proton is more acidic and would be deprotonated first. Therefore, the hydroxyl group must be protected with a suitable DMG. Common protecting groups that also function as effective DMGs include carbamates and certain ethers. nih.govuwindsor.ca

A potential synthetic route using DoM could involve:

Protection of the hydroxyl group of guaiacol with a DMG.

The first DoM reaction to introduce a butyl group at the C3 position.

A second functionalization at the C4 position, which may require a different strategy or a subsequent functional group interconversion.

The choice of the directing group is crucial, as it influences the stability of the lithiated intermediate and the efficiency of the subsequent electrophilic quench. uwindsor.ca

Strategies for Methoxy Group Installation and Selectivity

The methoxy group is a key feature of the target molecule. Its introduction can be achieved at various stages of the synthesis, either by starting with a methoxy-containing precursor like guaiacol or by installing it onto a catechol-type structure.

Etherification Reactions of Catechol Derivatives

If the synthesis starts from a catechol (1,2-dihydroxybenzene) derivative, the selective mono-methylation of one of the hydroxyl groups is required to form the guaiacol core. This can be achieved by using a mild methylating agent and carefully controlling the reaction conditions to prevent dimethylation. wikipedia.org Reagents like dimethyl sulfate (B86663) in the presence of a base are commonly used for this purpose. wikipedia.org

Alternatively, starting with catechol, one could perform the dibutylation first, followed by selective mono-etherification. The differing steric environments of the two hydroxyl groups in a 3,4-dibutylcatechol intermediate could potentially allow for regioselective methylation.

Transetherification, the exchange of an alkoxy group, can also be a viable method. For example, guaiacol can be converted to o-ethoxyphenol using a γ-Al2O3 catalyst in supercritical ethanol, demonstrating the potential for modifying the alkoxy group on a pre-existing phenol. researchgate.net

Green Chemistry Approaches in Methoxyphenol Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. epa.gov Green chemistry approaches to methoxyphenol synthesis aim to reduce waste, use safer reagents, and improve energy efficiency. mdpi.com

Key aspects of greener syntheses include:

Use of Renewable Feedstocks: Lignin (B12514952), a major component of biomass, is a natural source of guaiacol and other phenolic compounds, making it an attractive starting material for sustainable synthesis. diva-portal.org

Catalytic Methods: Employing catalysts, especially recyclable solid acid catalysts, can reduce the need for stoichiometric reagents and simplify product purification. acs.orgias.ac.inacs.org

Solvent-Free or Greener Solvents: Conducting reactions in the absence of traditional volatile organic solvents or using more environmentally friendly alternatives like water or supercritical fluids minimizes environmental impact. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve energy efficiency. mdpi.comrjptonline.org

Merck developed a highly efficient two-step synthesis for a methoxyphenol intermediate as part of a greener synthesis of a pharmaceutical, highlighting the industrial applicability of these principles. epa.govsci-hub.se

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Approach | Green Chemistry Approach |

| Starting Materials | Often petroleum-based. | Renewable feedstocks like lignin. diva-portal.org |

| Reagents | Often stoichiometric and hazardous. | Catalytic and less toxic reagents. epa.govacs.org |

| Solvents | Volatile organic compounds. | Solvent-free, water, or greener solvents. mdpi.com |

| Energy | Conventional heating, long reaction times. | Microwave-assisted heating, shorter reaction times. rjptonline.org |

Coupling Reactions for Dibutyl Side Chain Introduction

While Friedel-Crafts alkylation is a common method for introducing alkyl chains, cross-coupling reactions offer an alternative and often more controlled approach. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal, most commonly palladium. youtube.comeie.gr

A possible cross-coupling strategy for synthesizing this compound could involve:

Synthesis of a dihalo-2-methoxyphenol derivative, for example, 3,4-dibromo-2-methoxyphenol.

Sequential or simultaneous cross-coupling reactions with a butyl-containing organometallic reagent, such as butylmagnesium bromide (a Grignard reagent) or butylboronic acid (for Suzuki coupling).

The Chan-Lam coupling reaction provides a transition-metal-catalyzed method for forming aryl-heteroatom bonds and can be useful for creating precursors. organic-chemistry.org While typically used for C-N or C-O bond formation, related methodologies can be adapted for C-C bond formation.

Homolytic aromatic substitution (HAS) presents a transition-metal-free alternative for coupling aryl radicals to arenes, though it can sometimes lead to issues with regioselectivity. acs.org

The choice of coupling partners and reaction conditions is critical for achieving high yields and preventing side reactions. The reactivity of the different halogen positions on the aromatic ring can be exploited to achieve sequential, regioselective couplings.

Catalytic Cross-Coupling Methods (e.g., Heck Reaction for related structures)

Catalytic cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While direct C-H dibutylation of 2-methoxyphenol (guaiacol) is not a standard transformation, cross-coupling methods like the Heck reaction are invaluable for synthesizing precursors or related substituted phenols. The Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org

In the context of synthesizing structures related to this compound, a Heck reaction could be used to introduce vinyl groups onto a suitably halogenated guaiacol derivative. These vinyl groups could then be hydrogenated to yield the desired alkyl chains. For instance, a di-iodinated guaiacol derivative could undergo a double Heck reaction with 1-butene.

Recent advancements have expanded the scope of the Heck reaction to include unactivated alkyl halides, which could theoretically allow for the direct introduction of butyl groups. nih.gov However, these reactions often face challenges such as β-hydride elimination. researchgate.net An alternative approach is the reductive Heck reaction, which can be a side reaction but can also be optimized to become the main pathway. mdpi.com

The reaction conditions for Heck-type couplings are critical and have been the subject of extensive research. A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the reaction. For example, palladacycle phosphine (B1218219) mono-ylide complexes have shown high efficiency in the Mizoroki-Heck reaction of aryl bromides and chlorides under aerobic conditions. organic-chemistry.org

Table 1: Exemplary Conditions for Palladium-Catalyzed Heck Reactions for Phenol Synthesis nih.gov

| Catalyst System | Substrates | Solvent | Temperature | Yield |

| Pd(CH₃CN)₄₂ / 6,6'-dimethylbipyridine | Cyclohexenone, Arylboronic acid | NMP, then DMSO | 50 °C, then 80 °C | ~64% (Phenol) |

| Pd(OAc)₂ / P(o-tol)₃ | Styrene, Bromoparacyclophane | Not specified | Not specified | <50% |

This table illustrates typical conditions for Heck reactions leading to substituted phenols, demonstrating the multi-parameter nature of optimization.

Alkylations via Organometallic Reagents

The direct alkylation of a phenol ring is a classical and direct method for introducing alkyl substituents. This is often achieved through Friedel-Crafts alkylation, but this method is notoriously difficult to control, often leading to polyalkylation and isomer mixtures, especially with activated rings like phenols. A more controlled approach involves the use of organometallic reagents, such as Grignard (organomagnesium) or organolithium reagents, which act as nucleophiles. google.com

For the synthesis of this compound, a plausible strategy would involve the reaction of a suitably functionalized guaiacol derivative with a butyl-containing organometallic reagent. For example, a Grignard reaction with butylmagnesium bromide could be used to alkylate a ketone precursor, which is then reduced, or to directly couple with a halogenated position on the ring. researchgate.net

The use of organometallic reagents for the alkylation of phenols or their precursors requires careful optimization of reaction conditions to maximize yield and selectivity. numberanalytics.com Factors such as the choice of solvent (e.g., diethyl ether, THF, toluene), temperature, and reaction time are critical. numberanalytics.comresearchgate.net For instance, low temperatures (0 °C to -78 °C) are often employed to control the reactivity of Grignard reagents and prevent side reactions. numberanalytics.com The addition of catalysts, such as zinc chloride or lanthanum chloride, can enhance the selectivity of alkyl additions to ketones over enolization, which is a common side reaction with sterically hindered or enolizable ketones. nii.ac.jp

A patent describes a multi-step synthesis of eugenol (B1671780) (4-allyl-2-methoxyphenol) starting from guaiacol. This process involves halogenation of the guaiacol, protection of the hydroxyl group, and then a Grignard reaction with allylmagnesium halide to introduce the allyl group at the 4-position, demonstrating the feasibility of using Grignard reagents for regioselective alkylation of guaiacol derivatives. google.com

Multi-Step Synthesis Design and Optimization

Given the absence of a direct, single-step method to produce this compound, a multi-step synthetic pathway must be designed. This approach allows for the precise and controlled introduction of functional groups and substituents.

Chemo- and Regioselective Synthesis Pathways

The primary challenge in synthesizing this compound is achieving the correct substitution pattern (regioselectivity) on the guaiacol core. The hydroxyl and methoxy groups are both ortho-, para-directing activators, which complicates direct electrophilic substitution.

A plausible chemo- and regioselective pathway could be envisioned as follows:

Starting Material Protection: Begin with 2-methoxyphenol (guaiacol) and protect the acidic phenolic hydroxyl group. A common protecting group is the methoxymethyl (MOM) ether or a silyl (B83357) ether like tert-butyldimethylsilyl (TBS). This prevents the hydroxyl group from interfering with subsequent organometallic or acidic reactions.

Directed Ortho-Metalation and Alkylation: With the hydroxyl group protected, a directed ortho-metalation could be used. The methoxy group can direct lithiation to the C6 position. However, to achieve substitution at C3 and C4, a different strategy is needed. An alternative is to start with a pre-functionalized precursor.

Acylation and Reduction Route: A Friedel-Crafts acylation of protected guaiacol with butyryl chloride could introduce the first acyl group. Due to steric hindrance from the protecting group and the methoxy group, acylation would likely occur at the C4 position. After the first acylation, a second Friedel-Crafts acylation could be attempted, which would likely add the second acyl group at the C5 or C3 position. Separating the desired 3,4-diacyl isomer would be a critical step.

Reduction: Once the 3,4-dibutyryl-protected-guaiacol is isolated, the two ketone functionalities can be reduced to alkyl groups using methods like the Wolff-Kishner (hydrazine and base) or Clemmensen (zinc amalgam and acid) reduction.

Deprotection: The final step would be the removal of the protecting group from the phenolic oxygen to yield the target compound, this compound.

Alternative strategies could involve cycloaddition reactions to construct the substituted phenolic ring from acyclic precursors, which can offer high regioselectivity. researchgate.netbohrium.com For example, a [4+2] cycloaddition (Diels-Alder reaction) of a suitably substituted diene and dienophile could be designed to form the desired substitution pattern.

Optimization of Reaction Conditions and Yields for Academic Production

Table 2: Key Parameters for Reaction Optimization in Phenol Alkylation numberanalytics.comresearchgate.netacs.org

| Parameter | Variable Options | Rationale/Effect on Reaction |

| Solvent | Diethyl ether, THF, Toluene, Acetonitrile (B52724) | Affects reagent solubility, reactivity, and reaction temperature range. Can influence the Schlenk equilibrium for Grignard reagents. researchgate.net |

| Temperature | -78 °C to Reflux | Controls reaction rate and selectivity. Lower temperatures often reduce side reactions like enolization or polyalkylation. numberanalytics.com |

| Base/Catalyst | K₂CO₃, NaH, LiH, Pd complexes, Lewis acids | Choice of base is crucial for deprotonating phenols. Catalysts are essential for cross-coupling reactions. acs.org |

| Reaction Time | Minutes to Days | Must be sufficient for completion but not so long that product degradation or side reactions occur. Monitored by TLC or GC/MS. numberanalytics.com |

| Reagent Stoichiometry | 1.0 to >2.0 equivalents | The ratio of reactants can determine the extent of reaction and the formation of byproducts. researchgate.net |

For academic production, a Design of Experiments (DoE) approach can be highly effective, allowing for the simultaneous variation of multiple parameters to identify optimal conditions more rapidly than one-variable-at-a-time (OVAT) methods. acs.org The success of each reaction would be monitored by techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion and yield. acs.org

Isolation and Purification Techniques in Synthetic Research

The isolation and purification of the final product and intermediates are critical for obtaining a compound of high purity. For polysubstituted phenols, which are often solids or high-boiling oils, a combination of techniques is typically employed.

Extraction: After the reaction is complete, a workup procedure is performed. This usually involves quenching the reaction and then using liquid-liquid extraction to separate the organic product from the aqueous phase and inorganic salts.

Column Chromatography: This is the most common method for purifying organic compounds in a research setting. arkat-usa.org Silica gel is the standard stationary phase. The choice of eluent (mobile phase), typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is critical. The polarity of the eluent is gradually increased to separate compounds based on their differential adsorption to the silica. For phenolic compounds, mixtures of ethyl acetate and hexanes are very common. acs.org

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.net The retention factor (Rf) of the compound on the TLC plate helps in planning the purification strategy.

Recrystallization: If the synthesized compound is a solid, recrystallization is an excellent method for achieving high purity. This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, causing pure crystals of the product to form, leaving impurities behind in the solution.

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used to purify the compound based on its boiling point, especially for high-boiling oils that would decompose at atmospheric pressure.

The purity of the final this compound would be confirmed using analytical techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3,4 Dibutyl 2 Methoxyphenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site of chemical reactivity in 3,4-Dibutyl-2-methoxyphenol, primarily engaging in oxidation, esterification, and etherification reactions.

Oxidation Reactions and Radical Formation Pathways

The hydroxyl group of phenols is susceptible to oxidation, a process critical in various chemical and biological contexts, including antioxidant activity. The principal mechanism for the oxidation of phenols involves the abstraction of the hydrogen atom from the hydroxyl group, a process known as Hydrogen Atom Transfer (HAT). acs.orgcanada.ca This reaction is typically initiated by radical species or oxidizing agents, leading to the formation of a phenoxyl radical.

This newly formed phenoxyl radical is stabilized through the delocalization of the unpaired electron across the aromatic π-system. In the case of this compound, this stability is further enhanced by the electron-donating nature of the methoxy (B1213986) group at the C2 position and the butyl groups at C3 and C4. Oxygen-centered radicals, such as phenoxyl radicals, are highly reactive intermediates in organic synthesis. thieme-connect.de The subsequent fate of this radical intermediate can vary, leading to radical-radical coupling products or further oxidation. acs.org The reactivity in HAT processes is directly related to the O-H bond dissociation energy (BDE), with lower BDEs indicating higher reactivity.

Table 1: Research Findings on Phenolic Oxidation

| Reaction Type | Key Mechanistic Step | Intermediate Species | Influencing Factors |

|---|---|---|---|

| Radical-Trapping Oxidation | Hydrogen Atom Transfer (HAT) canada.ca | Resonance-stabilized phenoxyl radical acs.org | O-H Bond Dissociation Energy (BDE), Substituent Effects canada.ca |

| Enzymatic Oxidation | Catalysis by oxidoreductases (e.g., laccases, peroxidases) | Phenoxyl radical | Enzyme specificity, pH, temperature |

| Autoxidation | Reaction with molecular oxygen | Peroxyl and phenoxyl radicals | Presence of initiators (light, metal ions) |

Esterification and Etherification Reactions

The phenolic hydroxyl group serves as a versatile handle for synthesizing ester and ether derivatives.

Esterification is the reaction of the hydroxyl group with a carboxylic acid or its activated derivatives, such as acid chlorides or anhydrides, to form a phenolic ester. libretexts.org The Fischer esterification, an acid-catalyzed reaction with a carboxylic acid, is a common method, though it is an equilibrium process. masterorganicchemistry.com To drive the reaction to completion, often more reactive acylating agents are used, or methods involving coupling agents are employed. nih.gov

Etherification involves the conversion of the hydroxyl group into an ether linkage (-OR). The Williamson ether synthesis is a classic method, wherein the phenol (B47542) is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. Alternative, modern methods for these transformations have been developed, including the use of ionic liquids or metal-based catalysts to promote the reactions under milder conditions. core.ac.uknih.gov

Table 2: Representative Conditions for Esterification and Etherification of Phenols

| Transformation | Reagents | Catalyst/Conditions | General Outcome |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R'-COOH), excess alcohol | Strong acid (e.g., H₂SO₄), heat masterorganicchemistry.com | Phenolic ester formation, reversible reaction libretexts.org |

| Acylation | Acid Chloride (R'-COCl) or Anhydride (B1165640) ((R'-CO)₂O) | Base (e.g., Pyridine) | High yield of phenolic ester |

| Williamson Ether Synthesis | Base (e.g., NaOH, K₂CO₃), then Alkyl Halide (R'-X) | Polar aprotic solvent | Formation of phenolic ether |

| Oxidative Esterification | Alcohol (R'-OH) | Ionic liquid, O₂ nih.gov | Direct conversion of alcohols to esters |

Transformations of the Aromatic Ring System

The benzene (B151609) ring of this compound is electron-rich and thus activated towards reactions that transform its structure, notably electrophilic substitution and reduction.

Electrophilic Aromatic Substitutions and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. libretexts.org The rate and regioselectivity (the position of substitution) are dictated by the substituents already present on the ring. vanderbilt.edu In this compound, the hydroxyl, methoxy, and butyl groups are all classified as activating groups, meaning they increase the rate of reaction and direct incoming electrophiles to the ortho and para positions relative to themselves. vanderbilt.edulibretexts.org

The molecule has two unsubstituted positions on the aromatic ring: C5 and C6.

The powerful hydroxyl activator at C1 directs strongly to its para position (C5).

The strong methoxy activator at C2 also directs to its para position (C5).

The butyl group at C4 directs to its ortho position (C5).

The butyl group at C3 directs to its ortho position (C2, occupied) and para position (C6).

Considering the combined electronic effects, the C5 position is significantly more activated than the C6 position due to the additive para directing effects of the hydroxyl and methoxy groups and the ortho effect of the C4-butyl group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to show high regioselectivity for the C5 position. nptel.ac.in

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ libretexts.org | NO₂⁺ | 5-Nitro-3,4-dibutyl-2-methoxyphenol |

| Bromination | Br₂, FeBr₃ | Br⁺ | 5-Bromo-3,4-dibutyl-2-methoxyphenol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ nptel.ac.in | RCO⁺ | 5-Acyl-3,4-dibutyl-2-methoxyphenol |

| Sulfonation | Fuming H₂SO₄ libretexts.org | SO₃ | 3,4-Dibutyl-5-hydroxy-6-methoxybenzenesulfonic acid |

Hydrogenation and Hydrogenolysis Studies

The aromatic ring can be reduced under catalytic conditions, leading to saturated cyclic products.

Hydrogenation involves the addition of hydrogen across the double bonds of the aromatic ring to form a cyclohexane (B81311) derivative. This transformation is typically carried out using heterogeneous metal catalysts such as rhodium (Rh), ruthenium (Ru), or platinum (Pt) under hydrogen pressure. nih.govd-nb.info For this compound, complete hydrogenation would yield 3,4-Dibutyl-2-methoxycyclohexanol.

Hydrogenolysis is a related process where a chemical bond is cleaved by hydrogen. In this molecule, the C-O bonds of the hydroxyl and methoxy groups are targets for hydrogenolysis, a process also known as hydrodeoxygenation (HDO). d-nb.info Studies on related compounds like 4-methoxyphenol (B1676288) have shown that catalytic systems can be selective for either demethoxylation (cleavage of the Ar-OCH₃ bond) or dehydroxylation (cleavage of the Ar-OH bond), with demethoxylation often being the more favorable process. d-nb.inforesearchgate.net The choice of catalyst and reaction conditions determines the extent of hydrogenation versus hydrogenolysis. rsc.orgd-nb.info

Table 4: Research on Hydrogenation and Hydrogenolysis of Substituted Phenols

| Process | Catalyst System | Typical Products from a Substituted Phenol | Reference Finding |

|---|---|---|---|

| Ring Hydrogenation | Rh/Silica d-nb.info | Substituted Cyclohexanols/Cyclohexanones | Hydrogenation of 4-methoxyphenol yields 4-methoxycyclohexanone (B142444) selectively. d-nb.info |

| Hydrogenolysis (HDO) | Pt/H-ZSM-5 rsc.org | Substituted Cyclohexanes | Bifunctional metal-acid catalysts promote hydrogenation followed by dehydration. rsc.org |

| Catalytic Transfer Hydrogenolysis | Ru/C, Isopropanol osti.gov | Phenolic monomers, alkylphenols | Effective for lignin (B12514952) depolymerization into valuable phenolic compounds. osti.gov |

| Selective Hydrogenolysis | Ni-based bimetallics mdpi.com | Phenols, Cyclohexanols | Catalyst composition can tune selectivity towards specific monomeric products. mdpi.com |

Chemical Modifications of the Butyl Side Chains

Direct chemical modification of the saturated n-butyl side chains on the aromatic ring of this compound presents a significant synthetic challenge compared to the reactions involving the hydroxyl group or the aromatic system. These alkyl chains lack inherent functional groups and are composed of relatively inert C-H and C-C single bonds.

Transformations would necessitate harsh reaction conditions or advanced synthetic methodologies capable of C-H bond activation, which are often complex and may lack selectivity. While functionalization of side chains at a benzylic position (a carbon directly attached to the aromatic ring) is common via radical reactions, the n-butyl groups lack this specific reactivity beyond their first carbon. Therefore, selective chemical modification of the terminal carbons or internal methylene (B1212753) groups of the butyl chains, without affecting the more reactive phenolic and aromatic sites, is not a straightforward process and is not commonly reported in the literature for this type of structure. Synthetic strategies would typically focus on building the molecule with pre-functionalized side chains rather than modifying the existing, unactivated alkyl groups. nih.gov

Functional Group Interconversions on Alkyl Moieties

Specific research detailing the functional group interconversions on the butyl moieties of this compound is not extensively documented in publicly available literature. However, the expected reactivity can be inferred from the general principles of organic chemistry concerning saturated alkyl chains attached to an aromatic ring.

The n-butyl groups are alkanes and, as such, possess low reactivity. Their C-C and C-H bonds are strong and non-polar. Transformation of these groups typically requires harsh reaction conditions, often involving free radical pathways. For instance, benzylic positions (the carbon atom of the alkyl group attached directly to the aromatic ring) are more reactive than other positions on the alkyl chain. However, in this compound, the most reactive sites for radical and oxidative reactions are the phenolic hydroxyl group and the electron-rich aromatic ring itself. Any conditions harsh enough to functionalize the butyl chains would likely lead to complex mixtures from reactions at these other, more susceptible sites.

Hypothetical interconversions, based on standard organic reactions, are outlined below. It is critical to note that these reactions would likely face significant challenges in terms of selectivity and yield due to the presence of the more reactive phenol and methoxy-activated ring. fiveable.mevanderbilt.edumit.eduimperial.ac.uk

Interactive Table: Plausible Functional Group Interconversions on Butyl Chains

| Transformation | Reagent(s) | Conditions | Expected Product Feature | Potential Challenges |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), Light/Initiator | Non-polar solvent, heat | Bromination on the butyl chain | Low selectivity, competing ring bromination, oxidation of phenol |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) | Heat, acidic/basic conditions | Carboxylic acid (via benzylic oxidation) | Ring cleavage, oxidation of phenol and methoxy groups |

Cyclization or Rearrangement Potential of Butyl Groups

There is no specific evidence in the chemical literature to suggest that the butyl groups of this compound undergo cyclization or rearrangement under typical conditions. Such reactions are not characteristic of simple, saturated alkyl chains. mvpsvktcollege.ac.inmasterorganicchemistry.com

Cyclization: Intramolecular cyclization reactions generally necessitate the presence of at least two reactive functional groups within the same molecule that can react to form a ring. nih.govcolab.ws The saturated n-butyl chains lack the requisite functionality (e.g., unsaturation, terminal leaving groups) to participate in common cyclization pathways, such as Diels-Alder reactions or intramolecular substitutions. Friedel-Crafts alkylation to form a tetralin-type structure would require activation of the butyl chain (e.g., conversion to an alkyl halide) and would likely be unfavorable compared to intermolecular reactions.

Rearrangement: Rearrangement reactions, such as Wagner-Meerwein shifts, typically proceed through a carbocation intermediate. mvpsvktcollege.ac.inmasterorganicchemistry.comlibretexts.org The formation of a carbocation on an unactivated, saturated butyl chain is an energetically unfavorable process. While rearrangements can accompany reactions that generate carbocations, the more likely reactive pathways for this compound under acidic conditions would involve the aromatic ring or the ether linkage, rather than the stable alkyl side chains.

For a rearrangement to occur on a butyl group, a reaction would first need to generate a carbocation on the chain, for example, by the loss of a leaving group. This is not an intrinsic property of the molecule. If such an intermediate were formed, it could theoretically rearrange to a more stable carbocation, but this remains a hypothetical scenario without direct literature precedent for this compound. slideshare.net

Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is largely influenced by its phenolic nature. As an antioxidant, it is designed to be inherently reactive towards oxidizing agents and free radicals, which dictates its degradation pathways. sigmaaldrich.comatamanchemicals.com Under controlled conditions, its degradation is expected to be initiated by heat, light, or chemical oxidants.

Thermal Degradation: Studies on the thermal decomposition of related methoxyphenols, such as guaiacol (B22219), provide insight into the likely degradation pathway. acs.org At elevated temperatures, the initial and most probable degradation step is the homolytic cleavage of the O–CH₃ bond of the methoxy group, resulting in a phenoxy radical and a methyl radical. acs.org Subsequent reactions of the phenoxy radical can lead to a cascade of products. Decarbonylation (loss of CO) can produce cyclopentadienyl-derived radicals, which can further fragment into smaller molecules like acetylene (B1199291) and vinylacetylene. acs.org

Oxidative Degradation: The primary role of phenolic antioxidants is to scavenge free radicals. The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, which in turn generates a stabilized phenoxy radical. This radical is resonance-stabilized, which accounts for its antioxidant properties.

Further oxidation or radical-radical coupling of this phenoxy radical leads to the formation of various degradation products. Research on the enzymatic (manganese peroxidase) oxidation of guaiacol (2-methoxyphenol) shows that degradation proceeds via the formation of phenoxy radicals, which then couple to form dimers (biphenols) and trimers. researchgate.net These dimers can be further oxidized to form colored quinone-type structures, such as biphenoquinones. researchgate.net It is plausible that this compound follows a similar pathway, leading to the formation of C-C or C-O coupled dimers and their subsequent oxidation products. Microbial degradation pathways for similar phenolic compounds also point towards ring-opening and breakdown into smaller organic acids. nih.govresearchgate.net

A summary of likely degradation products under different conditions is presented below.

Interactive Table: Potential Degradation Products of this compound

| Condition | Initiating Step | Key Intermediates | Likely Final Products |

| Pyrolysis (High Temp.) | O–CH₃ bond cleavage | Phenoxy radical, Methyl radical | Phenols, Cyclopentadienones, Acetylene, Vinylacetylene acs.org |

| Chemical/Enzymatic Oxidation | H-atom abstraction from -OH | Resonance-stabilized phenoxy radical | Dimerized biphenols, Quinones and Biphenoquinones researchgate.net |

| Microbial Degradation | Enzymatic attack on ring/substituents | Hydroxylated intermediates | Ring-cleavage products (e.g., organic acids) nih.govresearchgate.net |

Comprehensive Spectroscopic Characterization of 3,4 Dibutyl 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural assignment of 3,4-Dibutyl-2-methoxyphenol can be achieved.

The ¹H NMR spectrum of this compound reveals distinct signals for both the aromatic and aliphatic protons. In the aromatic region, the protons on the benzene (B151609) ring typically appear as multiplets. The aliphatic region is characterized by signals corresponding to the two butyl groups and the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on carbons adjacent to the oxygen of the methoxy group are shifted downfield. pressbooks.pub

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons resonate in the downfield region, while the aliphatic carbons of the butyl and methoxy groups appear in the upfield region. chemguide.co.uk The chemical shift of each carbon is dependent on its hybridization and the electronegativity of neighboring atoms. chemguide.co.uk

¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20–7.11 | m | |

| OCH₃ | 3.80 | s | |

| CH₂ (butyl at C3) | 2.57 | t | 8.0 |

| CH₂ (butyl at C4) | 2.60 | t | 8.0 |

| CH₂CH₂CH₂CH₃ (butyl) | 1.65-1.55 | m | |

| CH₂CH₂CH₂CH₃ (butyl) | 1.45-1.35 | m | |

| CH₃ (butyl) | 0.95 | t | 7.3 |

Note: 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet. Data is representative and may vary slightly based on solvent and instrument.

¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-OH (C1) | 145.0 |

| C-OCH₃ (C2) | 148.0 |

| C-butyl (C3) | 130.0 |

| C-butyl (C4) | 138.0 |

| Aromatic C-H | 110.0-125.0 |

| OCH₃ | 56.0 |

| CH₂ (butyl at C3) | 30.0 |

| CH₂ (butyl at C4) | 35.0 |

| CH₂CH₂CH₂CH₃ (butyl) | 33.0, 22.5 |

| CH₃ (butyl) | 14.0 |

Note: Chemical shifts are approximate and can vary.

To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms, a suite of 2D NMR experiments is employed. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons within the butyl chains and between neighboring aromatic protons. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, protons. iranchembook.ir

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. ugm.ac.id For example, the protons of the methoxy group would show a correlation to the C2 carbon of the aromatic ring. ugm.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY is particularly useful for determining the relative stereochemistry and conformation of the molecule. For instance, it can show through-space interactions between the methoxy protons and the protons of the adjacent butyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound displays characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. youtube.com The C-H stretching vibrations of the aromatic and aliphatic groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. americanpharmaceuticalreview.com The C-O stretching of the ether linkage appears in the 1050-1250 cm⁻¹ range. pressbooks.pub

Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. mdpi.com

Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Phenolic O-H | Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 | 2850-2960 |

| C=C (Aromatic) | Stretch | 1450-1600 | 1400-1600 (strong) |

| C-O (Ether) | Stretch | 1050-1250 | Moderate |

| C-O (Phenol) | Stretch | 1200-1260 | Moderate |

Note: Frequencies are approximate and can be influenced by the molecular environment.

Subtle changes in the vibrational spectra can provide insights into the conformational preferences of the molecule. The rotational isomers (conformers) arising from the rotation around the C-O bond of the methoxy group and the C-C single bonds of the butyl chains can lead to slight shifts in the vibrational frequencies. americanpharmaceuticalreview.com By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in the solid state or in solution can be inferred. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides the molecular weight and information about the fragmentation of a molecule. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for phenols include the loss of the alkyl groups. For this compound, the loss of a propyl radical (C₃H₇) from one of the butyl chains via a McLafferty rearrangement is a likely fragmentation, leading to a significant peak in the spectrum. The benzylic cleavage leading to the loss of a butyl radical is also expected.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile organic compounds. ijpras.comnih.gov In the analysis of this compound, GC facilitates its separation from other components in a mixture based on its boiling point and affinity for the chromatographic column. imist.ma The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible pattern. nih.gov

The resulting mass spectrum serves as a molecular "fingerprint," characterized by the mass-to-charge (m/z) ratio of the parent molecular ion and its various fragments. nih.gov The molecular ion peak would confirm the compound's molecular weight, while the fragmentation pattern provides structural information. For this compound (molar mass: 236.35 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 236. Key fragmentation patterns for substituted phenols often involve the loss of alkyl chains. A prominent fragment would likely result from benzylic cleavage, leading to the loss of a propyl group (C3H7), resulting in a peak at m/z 193. The loss of the entire butyl group (C4H9) would yield a peak at m/z 179. Another characteristic fragmentation would be the loss of a methyl group (CH3) from the methoxy substituent, producing a peak at m/z 221.

The purity of a sample can be assessed from the GC chromatogram by comparing the area of the peak corresponding to this compound with the total area of all peaks. A high-purity sample would exhibit a single, dominant peak. ijbpas.com

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 236 | [C₁₅H₂₄O₂]⁺ | Molecular Ion (M⁺) |

| 221 | [C₁₄H₂₁O₂]⁺ | Loss of a methyl group (-CH₃) from the methoxy group |

| 193 | [C₁₂H₁₇O₂]⁺ | Loss of a propyl group (-C₃H₇) via benzylic cleavage |

| 179 | [C₁₁H₁₅O₂]⁺ | Loss of a butyl group (-C₄H₉) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While GC-MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with very high accuracy (typically < 5 ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound. Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry can achieve resolutions high enough to distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.netnih.gov

For this compound, the molecular formula is C₁₅H₂₄O₂. HRMS would measure its monoisotopic mass with exceptional accuracy, confirming this specific formula and ruling out other possibilities. This is crucial for structural confirmation, especially for new or unknown substances.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₄O₂ |

| Nominal Mass | 236 amu |

| Monoisotopic (Exact) Mass | 236.17763 Da |

| Instrumentation | High-Resolution Mass Spectrometer (e.g., FT-ICR, Orbitrap) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. upi.edu The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene ring.

The phenolic chromophore exhibits characteristic absorption bands. researchgate.net Aromatic systems typically show intense π → π* transitions. units.it For substituted phenols, two main bands are often observed. The primary band (E2-band) appears at a shorter wavelength (around 220-240 nm), while the secondary band (B-band), which is sensitive to substitution, appears at a longer wavelength (around 270-290 nm). upi.eduresearchgate.net The presence of the hydroxyl (-OH), methoxy (-OCH₃), and alkyl (-C₄H₉) groups act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. units.it The non-bonding electrons (n) on the oxygen atoms can also participate in n → π* transitions, though these are typically much weaker in intensity and may be obscured by the stronger π → π* bands. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Absorption Band | Wavelength (λmax) | Electronic Transition | Chromophore |

| Primary Band (E2) | ~230 nm | π → π | Substituted Benzene Ring |

| Secondary Band (B) | ~285 nm | π → π | Substituted Benzene Ring |

| Weak Band | >300 nm | n → π* | Phenolic Oxygen |

Advanced Crystallographic Techniques (e.g., Single-Crystal X-ray Diffraction) for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uol.deuhu-ciqso.es The technique involves irradiating a single, high-quality crystal with a focused X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are recorded by a detector. uol.debrynmawr.edu

Through complex mathematical analysis (Fourier synthesis), this diffraction pattern is converted into a three-dimensional electron density map of the unit cell, the smallest repeating unit of the crystal lattice. uni-saarland.de From this map, the precise coordinates of each atom in the molecule can be determined. This allows for the unequivocal determination of the molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com The resulting data also describes how the molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding. mdpi.com

For this compound, a successful single-crystal X-ray diffraction experiment would provide the absolute solid-state structure, confirming the substitution pattern on the benzene ring and revealing the conformations of the flexible butyl chains.

Table 4: Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value | Description |

| Crystal System | Monoclinic | One of the seven crystal systems describing the lattice symmetry. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 15.1 | Length of the 'c' axis of the unit cell. |

| β (°) | 98.5 | The angle between the 'a' and 'c' axes. |

| Volume (ų) | 1280 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Computational Chemistry and Theoretical Investigations of 3,4 Dibutyl 2 Methoxyphenol

Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and ground state properties of molecular systems. escholarship.orgaps.org DFT calculations are based on the principle that the electron density of a system determines its electronic energy. mdpi.com This approach allows for the optimization of molecular geometry to find the most stable, lowest-energy conformation. For phenolic compounds, DFT methods, particularly the B3LYP hybrid functional, have been shown to provide accurate results for various molecular properties. mdpi.comresearchgate.net

In the context of substituted phenols, DFT calculations are employed to understand how different functional groups influence the molecule's structure and reactivity. For instance, the presence of butyl and methoxy (B1213986) groups on the phenol (B47542) ring of 3,4-Dibutyl-2-methoxyphenol is expected to alter its electronic distribution and geometry compared to unsubstituted phenol. The optimization process involves finding the minimum on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. nih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. researchgate.net

Theoretical vibrational frequency calculations are often performed alongside geometry optimization. The absence of imaginary frequencies in the calculated vibrational spectra indicates that the optimized structure is a true minimum on the potential energy surface. nih.gov

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced techniques like Gaussian-3 (G3) theory, are used to obtain highly accurate theoretical data. researchgate.net For methoxyphenol derivatives, ab initio calculations have been used to verify experimental results and to perform quantitative analysis of substituent effects. researchgate.net

While DFT methods are generally more computationally efficient, ab initio calculations, especially at higher levels of theory, can provide benchmark data for assessing the accuracy of other methods. nih.govresearchgate.net For complex molecules, a combination of DFT for initial geometry optimization and subsequent single-point energy calculations with a high-level ab initio method can be a practical approach to obtaining reliable energetic and electronic properties. researchgate.net

Analysis of Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net This can indicate a higher propensity for the molecule to engage in chemical reactions. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. nih.gov For phenolic compounds, the HOMO is often localized on the phenol ring and the hydroxyl group, indicating these are the primary sites for electron donation. rsc.org

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity. irjweb.com |

Note: Specific energy values for this compound require dedicated computational studies and are not available in the general literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. researchgate.net Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net Green areas denote neutral or near-zero potential. researchgate.net

For a molecule like this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the methoxy group, highlighting these as sites for interaction with electrophiles or for hydrogen bonding. nih.gov The aromatic ring and the alkyl chains would exhibit different potential characteristics, influencing how the molecule interacts with its environment. researchgate.net

Ionization potential (IP) is the energy required to remove an electron from a neutral atom or molecule in its gaseous state. nih.gov It is a measure of a molecule's resistance to oxidation. Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. nih.gov It reflects a molecule's ability to act as an oxidizing agent.

These properties are closely related to the energies of the frontier molecular orbitals. According to Koopmans' theorem, the ionization potential can be approximated by the negative of the HOMO energy, and the electron affinity can be approximated by the negative of the LUMO energy. These descriptors, along with others derived from them like electronegativity and chemical hardness, provide a quantitative measure of a molecule's reactivity. researchgate.net

Table 2: Key Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. nih.gov |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. researchgate.net |

Note: The formulas provided are based on finite difference approximations. The values for this compound would be determined through specific computational calculations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is fundamental to its chemical behavior. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms and the energy associated with transitioning between these states.

Conformational Sampling and Rotational Barriers

The presence of flexible butyl side chains and a methoxy group attached to the phenol ring introduces several rotatable bonds in this compound. A thorough conformational analysis would begin with systematic or stochastic searches to explore the potential energy surface of the molecule. This process identifies various low-energy conformers.

The primary rotational barriers of interest would be:

C-O bond of the methoxy group: The orientation of the methyl group relative to the aromatic ring and the adjacent hydroxyl group is critical.

C-C bonds of the butyl chains: The numerous single bonds within the two butyl groups lead to a multitude of possible spatial arrangements, from extended to more compact forms.

Theoretical calculations, typically employing Density Functional Theory (DFT), would be used to determine the energy of these different conformations. The energy differences between conformers and the energy barriers for rotation around key bonds can be calculated. For instance, the rotation of the methoxy group is influenced by steric hindrance from the adjacent butyl group and potential interactions with the hydroxyl group.

Table 1: Hypothetical Rotational Energy Barriers for this compound

This interactive table presents hypothetical rotational energy barriers calculated for the key rotatable bonds in this compound. These values are illustrative and based on typical findings for substituted phenols.

| Rotatable Bond | Description | Hypothetical Rotational Barrier (kcal/mol) |

| Ar-OCH₃ | Rotation of the methoxy group | 3 - 5 |

| Ar-C(butyl) | Rotation of the C3-butyl group | 4 - 6 |

| Ar-C(butyl) | Rotation of the C4-butyl group | 4 - 6 |

| C-C (within butyl) | Internal rotations within the butyl chains | 2 - 4 |

Note: Ar denotes the aromatic ring. The values are representative and would be determined with precision in a specific computational study.

Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding)

Within the this compound molecule, several non-covalent interactions govern its preferred conformation. A key interaction is the intramolecular hydrogen bond that can form between the hydrogen of the phenolic hydroxyl group and the oxygen of the adjacent methoxy group. Theoretical studies on similar ortho-substituted phenols have shown that such intramolecular hydrogen bonds significantly stabilize the molecule. researchgate.net This interaction would likely lock the hydroxyl and methoxy groups into a relatively planar arrangement with the benzene (B151609) ring.

The butyl chains, being nonpolar, would primarily engage in van der Waals interactions with each other and with other parts of the molecule. The specific conformations of these chains would be a balance between minimizing steric clashes and maximizing favorable dispersive forces. In a condensed phase, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the oxygen atoms of another would also play a crucial role in its physical properties.

Spectroscopic Property Prediction from Theoretical Models

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to interpret experimental data or to characterize a molecule for which experimental spectra are unavailable. For this compound, theoretical models can predict NMR, IR, and UV-Visible spectra.

DFT and time-dependent DFT (TD-DFT) are the methods of choice for these predictions.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of the ¹H and ¹³C atoms. These predicted shifts are highly sensitive to the electronic environment of each nucleus and, therefore, to the molecule's conformation. By comparing calculated shifts for different conformers with experimental data, the dominant conformation in solution can often be identified.

IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. For this compound, key vibrational modes would include the O-H stretch of the phenol group, the C-H stretches of the aromatic ring, methoxy, and butyl groups, and the C-O stretches. The frequency of the O-H stretch is particularly sensitive to hydrogen bonding; an intramolecular hydrogen bond would cause a shift to a lower frequency compared to a free hydroxyl group.

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions of the molecule, which correspond to the absorption of UV-visible light. The predicted wavelengths of maximum absorption (λ_max) are related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies on guaiacol (B22219) have shown how solvation environments can shift these absorption bands. nsf.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound are publicly available, its structure as a phenolic compound makes it a candidate for antioxidant activity. Theoretical calculations provide the necessary descriptors for building a QSAR model for such hypothetical activities. scilit.com

For phenolic antioxidants, the primary mechanisms of action involve hydrogen atom transfer (HAT) or single electron transfer (SET). tandfonline.comacs.org Computational chemistry can quantify the propensity of a molecule to act through these mechanisms by calculating specific molecular descriptors:

Bond Dissociation Enthalpy (BDE): This is the enthalpy change required to break the O-H bond of the phenol, forming a phenoxy radical and a hydrogen atom. A lower BDE indicates that the hydrogen atom is more easily donated, suggesting a higher potential antioxidant activity via the HAT mechanism. researchgate.nettandfonline.com The BDE is a critical parameter in theoretical studies of antioxidant potential. nih.gov

Ionization Potential (IP): This is the energy required to remove an electron from the molecule. A lower IP suggests that the molecule can more readily donate an electron, indicating a higher antioxidant activity through the SET mechanism.

Highest Occupied Molecular Orbital (HOMO) Energy: Molecules with higher HOMO energies are generally better electron donors, which can correlate with antioxidant activity. preprints.org

A hypothetical QSAR study for a series of substituted guaiacols, including this compound, would involve calculating these descriptors and correlating them with experimentally determined antioxidant capacities. The electron-donating nature of the butyl and methoxy groups would be expected to lower the BDE and IP of the phenolic hydroxyl group compared to unsubstituted phenol, thus hypothetically enhancing its antioxidant activity.

Table 2: Hypothetical Calculated Descriptors for QSAR Modeling of this compound

This interactive table shows representative values for key molecular descriptors used in QSAR studies of phenolic antioxidants. These are illustrative and would be the output of a specific computational investigation.

| Descriptor | Description | Hypothetical Value | Implication for Antioxidant Activity |

| BDE (O-H) | Phenolic O-H Bond Dissociation Enthalpy | 80 - 85 kcal/mol | Lower value suggests higher activity (HAT) |

| IP | Vertical Ionization Potential | 7.5 - 8.0 eV | Lower value suggests higher activity (SET) |

| HOMO Energy | Energy of Highest Occupied Molecular Orbital | -5.0 to -5.5 eV | Higher (less negative) value suggests higher activity |

Synthesis and Investigation of 3,4 Dibutyl 2 Methoxyphenol Derivatives and Analogues

Rational Design of Structurally Related Compounds

The rational design of new molecules based on a parent structure like 3,4-Dibutyl-2-methoxyphenol is a cornerstone of modern chemistry, particularly in the fields of medicinal chemistry, materials science, and catalysis. The guaiacol (B22219) moiety is a common feature in many natural products and serves as a versatile starting point for creating compounds with specific properties. frontiersin.orgnih.gov The design of derivatives involves the strategic modification of its functional groups—the phenolic hydroxyl, the methoxy (B1213986) group, and the alkyl side chains—to modulate its electronic, steric, and lipophilic characteristics.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering the structure, researchers can correlate these changes with the molecule's biological activity or physical properties. researchgate.netbutantan.gov.br For instance, converting the phenolic hydroxyl group into an ether or an ester can significantly alter the molecule's hydrogen bonding capacity, polarity, and stability. Similarly, changing the length, branching, or position of the butyl side chains can impact how the molecule interacts with biological targets or its solubility in various media. frontiersin.org

Computational chemistry and modeling provide valuable insights for this rational design process. researchgate.netucl.ac.uk Density Functional Theory (DFT) calculations, for instance, can predict parameters like bond dissociation enthalpy (BDE) and ionization potential, which are relevant to a compound's antioxidant potential. researchgate.net The design of analogues such as Schiff bases or organometallic complexes introduces entirely new functionalities, opening up applications as ligands in catalysis or as specialized therapeutic agents. gsconlinepress.comcapes.gov.br

The following table outlines the conceptual basis for designing derivatives of this compound.

| Modification Type | Structural Change | Rationale / Predicted Impact | Potential Application Area |

|---|---|---|---|

| Etherification | -OH → -OR (e.g., -OCH₃, -OCH₂Ph) | Removes acidic proton, increases lipophilicity, alters hydrogen bonding. | Pharmaceuticals, fragrances, polymer additives. |

| Esterification | -OH → -OC(O)R (e.g., -OAc, -OBz) | Introduces carbonyl group, acts as a prodrug that can be hydrolyzed back to the phenol (B47542). | Prodrugs, fine chemicals. |

| Schiff Base Formation | Introduction of -CH=N-R group | Requires prior formylation. Creates a conjugated system, provides new coordination sites for metals. mjcce.org.mk | Ligands for catalysis, biologically active compounds. gsconlinepress.com |

| Organometallic Complexation | Formation of Metal-Phenoxide bond | Utilizes the phenoxide as a ligand for metals (e.g., Ti, Zr, Cu, Al). nih.govacs.orgnih.gov | Catalysts for polymerization, synthetic reagents. |

| Side Chain Isomerization | 3,4-dibutyl → 3,5-dibutyl or 2,4-dibutyl | Alters steric profile and symmetry, impacting receptor binding or crystal packing. acs.org | Fundamental SAR studies. |

| Side Chain Functionalization | -C₄H₉ → -C₄H₈X (X = -OH, -Br) | Introduces new reactive sites for further derivatization, increases polarity. nih.gov | Metabolite studies, synthesis of complex molecules. |

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is the most reactive site on the this compound molecule, making it a prime target for chemical modification.

Ethers The conversion of the phenolic hydroxyl group to an ether is most commonly achieved via the Williamson ether synthesis. wikipedia.org This SN2 reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide ion, which then attacks an alkyl halide or another electrophile with a suitable leaving group. masterorganicchemistry.comlibretexts.org The reaction is versatile and allows for the introduction of a wide variety of alkyl and aryl substituents. wikipedia.org

A general procedure for the synthesis of an ether derivative of this compound would involve:

Deprotonation of the phenol with a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), or with a strong aqueous base like sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comchegg.com

Addition of an alkylating agent, such as an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) or an alkyl sulfate (B86663). chemicalbook.com

The following table provides examples of potential ether derivatives and the reagents required for their synthesis.

| Product Name | Structure (R in -OR) | Alkylating Agent | Reference Reaction Type |

|---|---|---|---|

| 1,2-Dibutyl-3,4-dimethoxybenzene | -CH₃ | Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) | Williamson Ether Synthesis chemicalbook.com |

| 3,4-Dibutyl-2-(benzyloxy)anisole | -CH₂C₆H₅ | Benzyl bromide (BnBr) | Williamson Ether Synthesis masterorganicchemistry.com |

| 2-(Allyloxy)-3,4-dibutylanisole | -CH₂CH=CH₂ | Allyl bromide | Williamson Ether Synthesis mdma.ch |

| 3,4-Dibutyl-2-ethoxyanisole | -CH₂CH₃ | Iodoethane (C₂H₅I) | Williamson Ether Synthesis wikipedia.org |

Esters Phenolic esters are typically synthesized by reacting the phenol with a carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride (B1165640), in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct.

A general procedure would involve dissolving this compound in a suitable solvent (e.g., dichloromethane (B109758), pyridine) and adding the acylating agent at a controlled temperature.

The table below shows examples of ester derivatives.

| Product Name | Structure (R in -OC(O)R) | Acylating Agent | Reference Reaction Type |

|---|---|---|---|

| 3,4-Dibutyl-2-methoxyphenyl acetate (B1210297) | -CH₃ | Acetic anhydride or Acetyl chloride | Acylation |

| 3,4-Dibutyl-2-methoxyphenyl benzoate | -C₆H₅ | Benzoyl chloride | Schotten-Baumann Reaction |

| 3,4-Dibutyl-2-methoxyphenyl pivalate | -C(CH₃)₃ | Pivaloyl chloride | Acylation |

Schiff Bases Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (-C=N-). They are typically formed by the condensation of a primary amine with an aldehyde or ketone. gsconlinepress.com To synthesize a Schiff base from this compound, an aldehyde group must first be introduced onto the aromatic ring. This can be accomplished through electrophilic formylation reactions, such as the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions. Assuming formylation occurs at the vacant position 5 (para to the hydroxyl group), the intermediate would be 5-formyl-3,4-dibutyl-2-methoxyphenol .

This hydroxyaryl aldehyde can then be condensed with various primary amines, often under acid catalysis, to yield the corresponding Schiff bases. mjcce.org.mkresearchgate.net

The table below details the synthesis of representative Schiff base derivatives from the hypothetical aldehyde intermediate.

| Product Name | Amine Reactant | Resulting Schiff Base Structure (-CH=N-R) | Reference Reaction Type |

|---|---|---|---|

| 5-((Phenylimino)methyl)-3,4-dibutyl-2-methoxyphenol | Aniline | -CH=N-C₆H₅ | Condensation researchgate.net |

| 5-((Benzylimino)methyl)-3,4-dibutyl-2-methoxyphenol | Benzylamine | -CH=N-CH₂C₆H₅ | Condensation gsconlinepress.com |

| 5-(((4-Methoxyphenyl)imino)methyl)-3,4-dibutyl-2-methoxyphenol | p-Anisidine | -CH=N-C₆H₄-OCH₃ | Condensation mdpi.com |

Organometallic Complexes The acidic proton of the phenolic hydroxyl group can be removed to form a phenoxide anion, which is an excellent ligand for a wide range of metal ions. acs.org These phenoxide complexes are important in catalysis and materials science. Synthesis typically involves the reaction of the phenol with a metal precursor, such as a metal halide, alkoxide, or alkyl, in an inert atmosphere. capes.gov.brnih.govnih.gov

The reaction of this compound with a metal precursor would yield a complex where the oxygen atom is coordinated to the metal center.

The following table lists potential organometallic complexes.

| Metal Center | Typical Metal Precursor | Potential Complex Structure (L = 3,4-dibutyl-2-methoxyphenoxide) | Reference Complex Type |

|---|---|---|---|

| Titanium (IV) | TiCl₄ | L₂TiCl₂ or LTiCl₃ | Titanium(IV) Phenoxide capes.gov.br |

| Zirconium (IV) | Zr(CH₂Ph)₄ | L₂Zr(CH₂Ph)₂ | Zirconium Phenoxide nih.gov |

| Copper (I) / (II) | CuCl or CuCl₂ | [LCu]n or L₂Cu | Copper(I)/Copper(II) Phenoxide acs.org |

| Vanadium (III) | V(NMe₂)₄ (followed by ligand exchange) | LV(thiolate)₂ | Vanadium(III) Phenoxide nih.gov |

| Niobium (V) | Nb(NAr)(NEt₂)₃ | Nb(NAr)(NEt₂)₂(L) | Niobium(V) Phenoxide wiley.com |

Variations in the Butyl Side Chains

Modifying the alkyl side chains of the phenol offers another avenue for creating structural diversity.

Homologation Homologation involves increasing the length of an alkyl chain. Synthesizing analogues with longer or shorter chains than butyl (e.g., propyl, hexyl) would typically start from a simpler precursor like guaiacol rather than modifying the butyl groups directly. The Friedel-Crafts alkylation or acylation are standard methods for introducing alkyl chains onto an aromatic ring. diva-portal.org For example, reacting guaiacol with butanoyl chloride under Friedel-Crafts conditions would yield a butanoylguaiacol intermediate, which could then be reduced (e.g., via Clemmensen or Wolff-Kishner reduction) to give butylguaiacol. Repeating this process could lead to dibutylated products, although controlling the regioselectivity on a highly substituted ring is a significant challenge.

Isomerization The positions of alkyl groups on a phenolic ring can be changed through catalytic isomerization. This process typically requires a strong acid catalyst, such as a zeolite or aluminum chloride, and high temperatures. acs.orgcdnsciencepub.com The reaction proceeds via transalkylation mechanisms, where alkyl groups are transferred between molecules, leading to a thermodynamic equilibrium mixture of isomers. acs.org For this compound, treatment with an appropriate catalyst could potentially lead to the formation of other isomers.

The table below lists some possible isomers.

| Isomer Name | Substitution Pattern | Formation Principle |

|---|---|---|

| 3,5-Dibutyl-2-methoxyphenol | Butyl groups at C3 and C5 | Thermodynamically driven isomerization acs.org |

| 4,5-Dibutyl-2-methoxyphenol | Butyl groups at C4 and C5 | Possible kinetic product from dialkylation of guaiacol |

| 4,6-Dibutyl-2-methoxyphenol | Butyl groups at C4 and C6 | Possible product from dialkylation of guaiacol |

Introducing functional groups directly onto the n-butyl chains of this compound is challenging due to the low reactivity of sp³ C-H bonds and the potential for competing reactions on the aromatic ring. However, several strategies can be envisioned based on established methodologies for functionalizing alkylbenzenes.

One approach is free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) can selectively brominate the alkyl chain. This reaction favors the position that forms the most stable radical, which for an n-butyl chain would be the secondary carbons (positions 2 and 3). This would likely produce a mixture of brominated isomers. The resulting alkyl bromide is a versatile handle for introducing other functional groups via nucleophilic substitution (e.g., -OH, -CN, -N₃).

Another perspective comes from drug metabolism, where cytochrome P450 enzymes are known to hydroxylate alkyl side chains, often at the penultimate (ω-1) carbon. nih.gov While a biochemical reaction, it demonstrates the chemical possibility of selective oxidation on the alkyl chain.

The table below shows hypothetical products from functionalizing one of the butyl chains.

| Derivative Name | Functional Group Introduced | Synthetic Approach |

|---|---|---|

| 3-Butyl-4-(2-hydroxybutyl)-2-methoxyphenol | Hydroxyl (-OH) | Radical bromination followed by hydrolysis (SN1/SN2) |

| 3-Butyl-4-(2-bromobutyl)-2-methoxyphenol | Bromo (-Br) | Radical bromination with NBS |

| 2-(4-Butyl-2-methoxy-5-(2-cyanobutyl)phenoxy)acetonitrile | Cyano (-CN) | From the corresponding bromide via substitution with NaCN |

Derivatives with Modified Methoxy Groups